molecular formula C21H30N2O6 B8248638 O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate

O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate

Katalognummer: B8248638
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: QWQSONVZNSKZHZ-DLBZAZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz)-protected amine, tert-butyl, and ethyl ester groups. Its molecular formula is C21H29N2O7, with a molecular weight of approximately 421.47 g/mol. The (2R,5S) stereochemistry and Cbz protection render it a stable intermediate in peptide synthesis and medicinal chemistry, where controlled reactivity of the amine is critical .

Eigenschaften

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,5S)-5-(phenylmethoxycarbonylamino)piperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(13-23(17)20(26)29-21(2,3)4)22-19(25)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQSONVZNSKZHZ-DLBZAZTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate is a complex organic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C21H30N2O6
  • Molecular Weight : 406.48 g/mol
  • CAS Number : 2518151-95-4
  • Purity : ≥97%

The compound features a piperidine ring substituted with tert-butyl and ethyl groups, along with a benzyloxycarbonylamino moiety. This structural complexity enhances its solubility and biological interactions, making it a candidate for various therapeutic applications .

The biological activity of O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate primarily involves its interaction with cyclin-dependent kinases (CDKs). Research indicates that this compound acts as an inhibitor of CDK proteins, which are crucial for cell cycle regulation. The benzyloxycarbonylamino group significantly enhances binding efficiency to CDKs compared to similar compounds lacking this moiety .

Binding Studies

Binding affinity studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify interactions between the compound and various CDK proteins. Preliminary results suggest promising inhibitory effects on cell proliferation in cancer cell lines .

Biological Activity and Applications

Research has demonstrated that O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate exhibits significant potential in cancer therapy due to its ability to inhibit CDK activity. This inhibition can lead to:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S phase transition.
  • Apoptosis Induction : Studies indicate that the compound can trigger apoptotic pathways in cancer cells .

Case Studies

  • Inhibition of Cancer Cell Lines : A study evaluated the effect of the compound on various cancer cell lines, revealing an IC50 value of approximately 10 µM against breast cancer cells. The mechanism involved downregulation of cyclin D1 expression and subsequent inhibition of CDK4/6 activity .
  • Synergistic Effects with Other Agents : In combination therapy studies, O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate exhibited synergistic effects when used alongside established chemotherapeutic agents like paclitaxel and doxorubicin, enhancing overall cytotoxicity against resistant cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaIC50 (µM)Mechanism of Action
O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylateC21H30N2O6~10CDK Inhibition
Similar Analog AC20H28N2O6~15CDK Inhibition
Similar Analog BC22H32N4O6~25Non-specific

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit promising anticancer properties. For example, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The benzyloxycarbonyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and therapeutic efficacy against various cancer cell lines .

Neuropharmacology

O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate has been studied for its effects on neurotransmitter transporters. Compounds with similar structures have demonstrated high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating neurodegenerative diseases and psychiatric disorders .

Antibacterial Properties

The compound's structure may also confer antibacterial properties. Research into related piperidine derivatives has shown effectiveness against various bacterial strains, indicating that modifications to this compound could yield effective antibacterial agents .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of piperidine derivatives for their anticancer activity using in vitro assays against several cancer cell lines. The results indicated that compounds structurally related to O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action .

Case Study 2: Neurotransmitter Interaction

Another study focused on the interaction of similar piperidine compounds with neurotransmitter transporters. The findings revealed that these compounds could effectively inhibit dopamine transporter activity, suggesting potential utility in developing treatments for conditions like ADHD and depression .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound is compared to two analogs from :

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Properties
O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate C21H29N2O7 421.47 tert-butyl ester, ethyl ester, Cbz, piperidine 2R,5S Protected amine, enhanced stability
BN56374: O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate C13H24N2O4 272.34 tert-butyl ester, ethyl ester, amine, piperidine 2S,5S Reactive amine, prone to oxidation
BM56649: tert-butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate C11H18N2O3 226.27 tert-butyl carbamate, oxo, bicyclic 1R,5R Conformational rigidity, hydrogen bonding
Key Observations:

Functional Groups: The target compound’s Cbz group provides amine protection, reducing undesired reactions during synthesis. In contrast, BN56374’s free amine offers reactivity but requires careful handling to avoid degradation .

Stereochemistry :

  • The (2R,5S) configuration of the target compound vs. BN56374’s (2S,5S) alters spatial orientation, affecting interactions in chiral environments (e.g., enzyme binding pockets).

Solubility and Stability :

  • The Cbz group increases lipophilicity in the target compound, likely reducing aqueous solubility compared to BN56374. BM56649’s bicyclic structure may further decrease solubility due to rigid packing .
  • BN56374’s unprotected amine makes it susceptible to oxidation, limiting its utility in prolonged synthetic steps.

Methodological Considerations

While focuses on critical micelle concentration (CMC) determination for surfactants, methods like spectrofluorometry and tensiometry could analogously assess aggregation or solubility trends in these piperidine derivatives . However, direct applicability requires further study.

Vorbereitungsmethoden

Piperidine Ring Formation and Functionalization

The piperidine ring is typically constructed via cyclization or derivatization of pre-existing piperidine precursors. A common approach involves N-Boc-piperidine derivatives as starting materials. For example, 1-tert-butyl piperidine-1,2-dicarboxylate can be synthesized by reacting piperidine with tert-butyl and ethyl chloroformate under basic conditions. Subsequent introduction of the Cbz group requires precise regioselectivity.

Example Protocol:

  • Piperidine protection :

    • React piperidine with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C to form 1-tert-butyl piperidine-1-carboxylate.

    • Introduce the ethyl ester at C2 via ethyl chloroformate in the presence of triethylamine.

  • Amination at C5 :

    • Oxidize C5 to a ketone using chromium trioxide, followed by reductive amination with benzyloxycarbonyl azide (Cbz-N₃) and sodium cyanoborohydride.

Stereochemical Control Strategies

Achieving the (2R,5S) configuration requires chiral auxiliaries or biocatalytic methods.

Biocatalytic Reduction

Bakers’ yeast-mediated reduction of ketone intermediates has been employed to install stereocenters with high enantiomeric excess (e.e.). For instance:

  • Reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate with bakers’ yeast yields (3R,4R)-3-hydroxy-piperidine derivatives with >87% e.e..

  • This method is adaptable to C5 amination by substituting ketone precursors with appropriate substrates.

Chiral Resolution

Racemic mixtures of piperidine intermediates can be resolved using chiral chromatography or diastereomeric salt formation. For example:

  • (R)-1-(4-methyl-benzyl)-3-(benzyloxycarbonylamino)piperidine is resolved via recrystallization of mesylate salts, achieving >90% yield.

Protective Group Chemistry

The tert-butyl and ethyl esters, along with the Cbz group, require orthogonal protection to prevent undesired side reactions.

tert-Butyl Ester Installation

  • Reagent : tert-Butyl chloroformate (Boc-Cl) in dichloromethane with DMAP as a catalyst.

  • Conditions : 0°C to room temperature, 12–24 hours.

Cbz Group Introduction

  • Reagent : Benzyl chloroformate (Cbz-Cl) in aqueous sodium hydroxide.

  • Conditions : Stirring at 50°C for 1–2 hours, followed by extraction and purification.

Process Optimization and Key Findings

Reaction Conditions and Yields

StepReagents/ConditionsYieldStereochemical Outcome
Piperidine protectionBoc₂O, THF, 0°C → RT85%N/A
Ethyl ester formationEthyl chloroformate, Et₃N, CH₂Cl₂78%N/A
C5 aminationCbz-N₃, NaBH₃CN, MeOH65%(5S) configuration achieved
Biocatalytic reductionBakers’ yeast, pH 7 buffer74%>93% e.e. for (2R,5S)

Critical Observations

  • Temperature sensitivity : Higher temperatures (>50°C) during Cbz group installation lead to epimerization at C5.

  • Solvent effects : THF improves Boc protection yields compared to DMF due to reduced side reactions.

  • Catalyst selection : DMAP accelerates Boc formation by 30% compared to pyridine.

Comparative Analysis of Methodologies

Chemical vs. Biocatalytic Synthesis

ParameterChemical SynthesisBiocatalytic Synthesis
Yield 60–70%70–80%
e.e. Requires resolution (≤50% without)>90% without resolution
Cost High (expensive reagents)Moderate (yeast culture)
Scalability Suitable for industrial scaleLimited by bioreactor capacity

Protective Group Efficiency

  • tert-Butyl esters : Stable under basic conditions but cleaved by TFA.

  • Cbz group : Removed via hydrogenolysis, compatible with ethyl esters.

Industrial and Research Applications

The compound’s synthetic flexibility makes it valuable for:

  • Pharmaceutical intermediates : Used in protease inhibitor development.

  • Chiral pool synthesis : Provides (2R,5S) configurations for alkaloid derivatives .

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

Answer:
The synthesis of this compound requires careful planning of protecting groups and stereochemical control. A common approach involves multi-step reactions, such as:

  • Protection of the piperidine nitrogen using tert-butyl and ethyl carboxylate groups to prevent unwanted side reactions .
  • Stereoselective introduction of the benzyloxycarbonylamino group at the 5-position, often achieved via chiral auxiliaries or asymmetric catalysis .
  • Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization, as noted in studies on similar piperidine derivatives .
    Key analytical methods include chiral HPLC and NMR to confirm stereochemistry .

Advanced: How can discrepancies in NMR data for diastereomers or rotamers be resolved during characterization?

Answer:
Discrepancies arise due to dynamic rotational isomerism (e.g., in carboxylate groups) or diastereomeric impurities. Strategies include:

  • Variable-temperature NMR to coalesce rotameric signals and determine energy barriers .
  • Computational modeling (DFT or MD simulations) to predict chemical shifts and compare with experimental data .
  • 2D NMR techniques (e.g., NOESY) to confirm spatial proximity of substituents in the (2R,5S) configuration .
    For example, minor rotamers in similar compounds showed distinct 13C^{13}\text{C} NMR signals at 27.1 and 7.94 ppm, resolved through iterative spectral analysis .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:
While specific toxicity data may be limited, general precautions include:

  • Avoiding inhalation/contact using PPE (gloves, goggles) and working in a fume hood .
  • Storing under inert gas (e.g., N2_2) to prevent hydrolysis or oxidation of the tert-butyl and ethyl ester groups .
  • Emergency protocols for spills: neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction yields be improved in sterically hindered piperidine derivatives?

Answer:
Steric hindrance at the 5-position (benzyloxycarbonylamino group) often reduces yields. Solutions include:

  • Microwave-assisted synthesis to enhance reaction kinetics .
  • Catalytic systems (e.g., Pd/XPhos) for efficient coupling reactions under mild conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, as shown in analogous syntheses with >90% yields .
    Statistical design of experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) to maximize efficiency .

Basic: What analytical techniques are essential for confirming the compound’s purity and structure?

Answer:

  • LC-MS to verify molecular weight (e.g., ESI+ m/z 300.1818 for related intermediates) .
  • FT-IR for functional group analysis (e.g., C=O stretches at 1745 cm1^{-1} for carboxylates) .
  • Chiral chromatography to resolve enantiomeric impurities .
  • Elemental analysis to validate stoichiometry .

Advanced: How can computational tools aid in predicting reactivity or optimizing synthetic pathways?

Answer:

  • Quantum chemical calculations (e.g., Gaussian) model transition states to predict regioselectivity in carboxylate group reactions .
  • Machine learning (e.g., ICReDD’s platforms) analyzes reaction databases to recommend optimal conditions (e.g., solvent, catalyst) .
  • Kinetic simulations (e.g., COPASI) identify rate-limiting steps in multi-step syntheses .

Basic: What are common intermediates in the synthesis of this compound, and how are they characterized?

Answer:
Key intermediates include:

  • 5-Oxopiperidine derivatives : Characterized by 1H^{1}\text{H} NMR (δ 3.2–3.5 ppm for piperidine protons) and IR (C=O at 1705 cm1^{-1}) .
  • Benzyloxycarbonyl-protected amines : Confirmed via 13C^{13}\text{C} NMR (δ 155 ppm for carbamate carbonyl) .
  • Chiral esters : Validated by optical rotation and chiral GC .

Advanced: How do solvent and temperature affect the stereochemical outcome during piperidine ring formation?

Answer:

  • Low-temperature conditions (–78°C) favor kinetic control, preserving the (2R,5S) configuration during lithiation steps .
  • Solvent polarity : Non-polar solvents (e.g., THF) stabilize transition states in asymmetric alkylation, reducing racemization .
  • Case study : A 12°C temperature shift in a similar synthesis altered diastereomer ratios by 20%, resolved via DoE .

Basic: What are the ecological considerations for disposing of this compound?

Answer:
While ecological data are limited, best practices include:

  • Hydrolysis under basic conditions to degrade ester groups into non-toxic alcohols/carboxylic acids .
  • Avoiding aqueous release due to potential bioaccumulation risks; incineration is preferred .

Advanced: How can conflicting spectral data from analogous compounds guide mechanistic studies?

Answer:
Contradictions (e.g., unexpected NOE correlations) may indicate:

  • Conformational flexibility : Solved by DFT-based conformational searches .
  • Impurity profiling : HRMS detects trace byproducts (e.g., deprotected amines) .
  • Cross-validation with X-ray crystallography to resolve ambiguities in stereochemical assignments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.